

physicochemical properties of 6-Chloropyridine-3,4-diamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloropyridine-3,4-diamine hydrochloride

Cat. No.: B3255840

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **6-Chloropyridine-3,4-diamine hydrochloride**

Executive Summary

6-Chloropyridine-3,4-diamine hydrochloride is a heterocyclic aromatic amine of significant interest to the pharmaceutical and chemical research sectors. As a substituted pyridine, it serves as a versatile building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, ensuring formulation stability, and predicting its behavior in biological systems. This guide provides a comprehensive technical overview of the core physicochemical properties of **6-Chloropyridine-3,4-diamine hydrochloride**, presenting both established data and, where data is not publicly available, detailed, field-proven experimental protocols for their determination. The methodologies are described from the perspective of a senior application scientist, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.

Chemical Identity and Structure

Correctly identifying the molecule is the foundational step upon which all subsequent analysis is built. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base.

Chemical Structure

The molecule consists of a pyridine ring functionalized with a chlorine atom at the 6-position and two amino groups at the 3 and 4-positions. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the more basic pyridine ring nitrogen, with hydrochloric acid.

Nomenclature and Identifiers

A summary of the key identifiers for **6-Chloropyridine-3,4-diamine hydrochloride** is provided below. It is important to note the existence of multiple CAS numbers, which may refer to different salt stoichiometries or historical listings[1]. Researchers should verify the specific material in use.

Identifier	Value	Source
IUPAC Name	6-chloropyridine-3,4-diamine;hydrochloride	[1]
Molecular Formula	C ₅ H ₇ Cl ₂ N ₃	[1]
Molecular Weight	180.03 g/mol	[1]
CAS Number	1187830-92-7 (1:1 hydrochloride)	[1]
Parent Compound CAS	817133 (6-Chloropyridine-3,4-diamine)	[1]
Canonical SMILES	C1=C(C(=CN=C1Cl)N)N.Cl	[1]

Core Physicochemical Properties

These fundamental properties dictate the compound's behavior during handling, reaction, purification, and formulation.

Physical State and Appearance

The compound is typically supplied as an off-white, yellow, or beige-to-brown crystalline powder[2]. Visual inspection should always be the first step in quality assessment. Any

deviation from a homogenous, crystalline solid may indicate the presence of impurities or degradation.

Melting Point (with Decomposition)

The melting point is a critical indicator of purity. For salts of organic molecules, it is common for decomposition to occur at or near the melting point. No specific experimental melting point for **6-Chloropyridine-3,4-diamine hydrochloride** is consistently reported in public literature. However, related compounds such as 6-Chloropyrimidine-2,4-diamine have a melting point in the range of 199-202 °C[3][4].

Protocol for Melting Point Determination

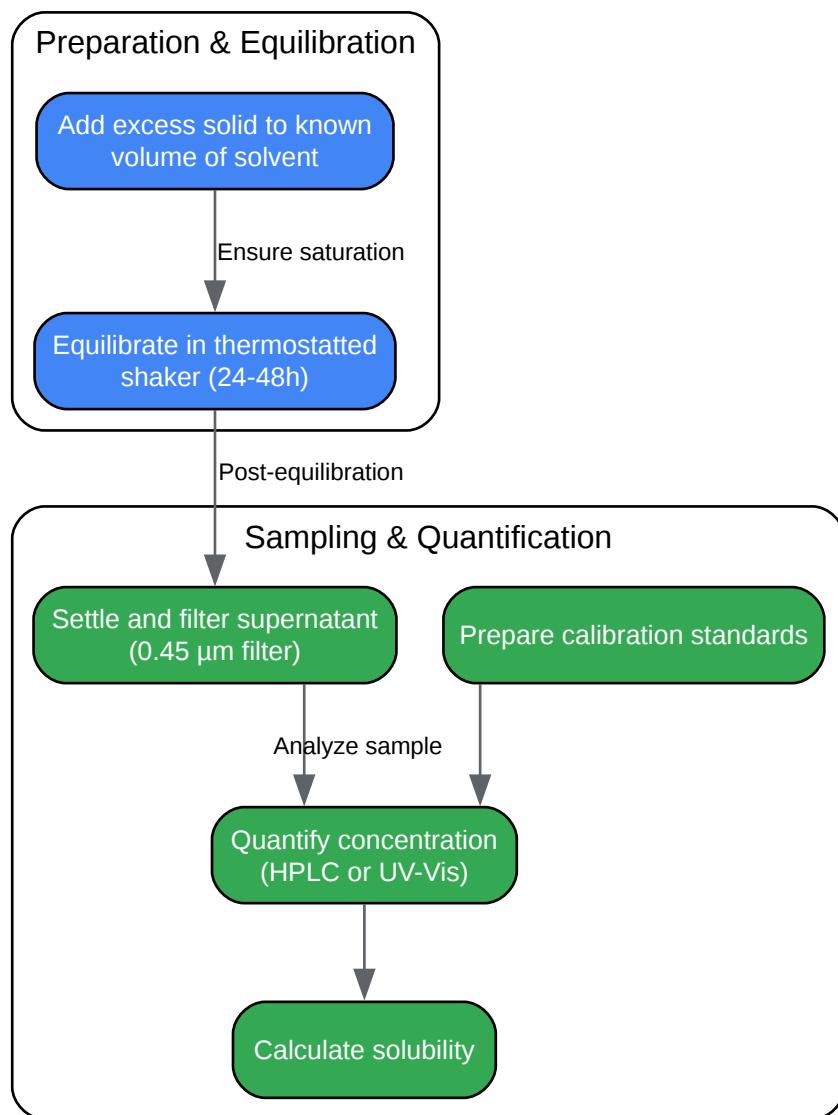
This protocol uses the standard capillary melting point technique, a universally accepted method for determining the melting range of a crystalline solid.

- **Rationale:** This method is chosen for its simplicity, small sample requirement, and the high precision offered by modern digital instruments.
- **Instrumentation:** Digital melting point apparatus (e.g., Mettler Toledo MP70 or Stuart SMP30), capillary tubes (one end sealed).
- **Procedure:**
 - **Sample Preparation:** Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the compound into a fine powder using a mortar and pestle.
 - **Capillary Loading:** Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end. Tap the tube gently on a hard surface to ensure the powder is densely packed.
 - **Measurement:**
 - Place the loaded capillary into the heating block of the apparatus.
 - Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

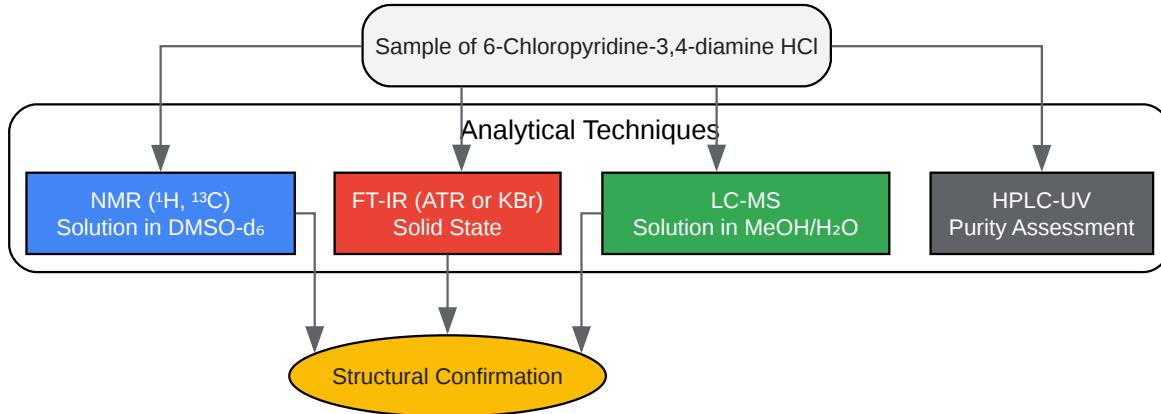
- Using a new sample, set the starting temperature to ~20 °C below the approximate melting point found in the previous step.
- Set the heating ramp to a slow rate (1-2 °C/min) to allow for thermal equilibrium.
- Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has turned to liquid (clear point). Also, note any color change, gas evolution, or charring, which indicates decomposition.
- Self-Validation: The sharpness of the melting range provides an internal check on purity. A pure compound should melt over a narrow range (≤ 2 °C). A broad melting range suggests the presence of impurities. The instrument should be calibrated regularly with certified standards (e.g., caffeine, vanillin).

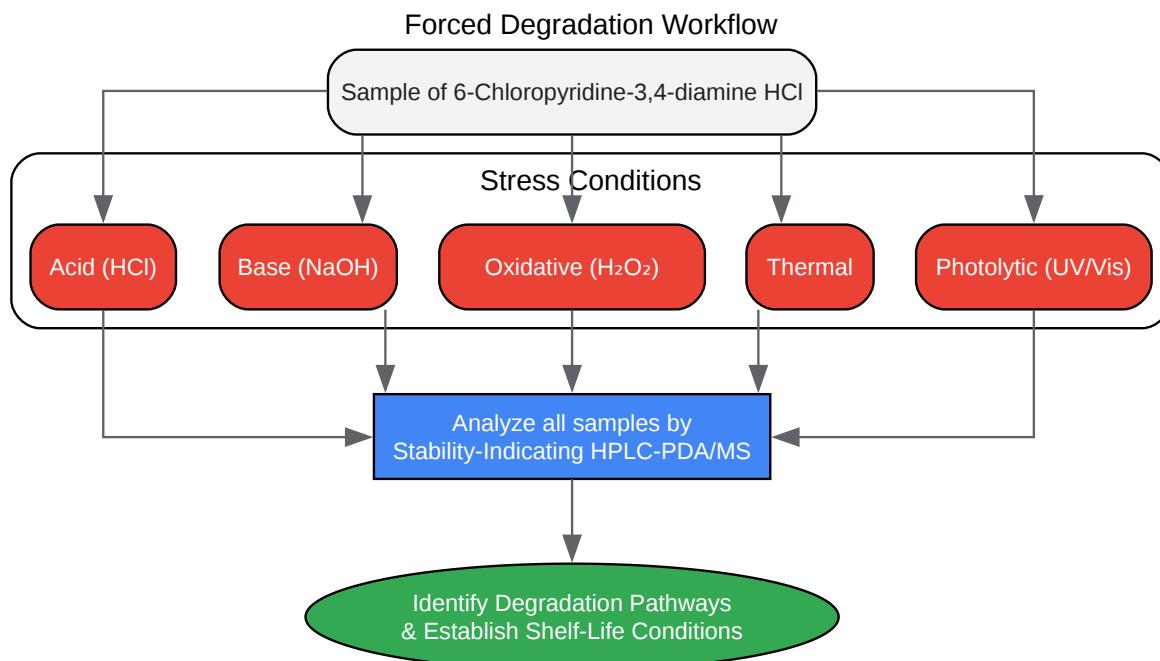
Solubility Profile

Solubility is a critical parameter for drug development, influencing everything from reaction kinetics to bioavailability. As a hydrochloride salt, the compound is expected to have appreciable solubility in polar protic solvents like water, methanol, and ethanol, and limited solubility in nonpolar aprotic solvents like hexanes or diethyl ether. While specific quantitative data is scarce, related compounds like 2,4-Diamino-6-chloropyrimidine are described as soluble in water and more soluble in ethanol and methanol^{[5][6]}.


Protocol for Isothermal Shake-Flask Solubility Determination

This is the gold-standard method for determining equilibrium solubility. It ensures that the solution is truly saturated at a given temperature.


- Rationale: This method is chosen for its accuracy and direct measurement of thermodynamic equilibrium solubility, which is essential for biopharmaceutical classification and pre-formulation studies.
- Materials: Thermostatically controlled shaker, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer, volumetric flasks, syringe filters (e.g., 0.45 µm PTFE or PVDF).
- Procedure:


- Preparation of Saturated Solutions: Add an excess amount of **6-Chloropyridine-3,4-diamine hydrochloride** to a series of vials, each containing a known volume of a specific solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO). The presence of undissolved solid is essential to confirm saturation[7].
- Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[7].
- Sample Processing: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the supernatant, avoiding any solid particles. Immediately filter the sample through a syringe filter compatible with the solvent.
- Quantification (HPLC/UV-Vis Method):
 - Prepare a series of standard solutions of the compound at known concentrations in the solvent of interest.
 - Generate a calibration curve by analyzing these standards using a validated HPLC or UV-Vis spectrophotometric method[7].
 - Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
 - Analyze the diluted sample and determine its concentration from the calibration curve.
- Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.
- Trustworthiness: The protocol's reliability is ensured by visually confirming the presence of excess solid before sampling and by using a validated, linear quantitative method. Running the experiment until a consistent solubility value is obtained over two consecutive time points (e.g., 24h and 48h) confirms that equilibrium has been reached.

Workflow for Solubility Determination

Spectroscopic & Analytical Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Chloropyridine-3,4-diamine hydrochloride | C5H7Cl2N3 | CID 44558102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloropyridine-3,4-diamine | CymitQuimica [cymitquimica.com]
- 3. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsoc [chemsoc.com]
- 4. 6-Chloropyrimidine-2,4-diamine, 98% 156-83-2 India [ottokemi.com]
- 5. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 6. CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]

- 7. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b3255840)
- To cite this document: BenchChem. [physicochemical properties of 6-Chloropyridine-3,4-diamine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3255840#physicochemical-properties-of-6-chloropyridine-3-4-diamine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com